3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Isoflavonoid chemistry Solid-state characterization Purity analysis

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS 618389-08-5) is a fully synthetic isoflavonoid derivative belonging to the formononetin analog class. It is prepared by O-acylation of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one with 3,4,5-trimethoxybenzoyl chloride (trimethylgalloyl chloride).

Molecular Formula C27H24O8
Molecular Weight 476.481
CAS No. 618389-08-5
Cat. No. B2764210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
CAS618389-08-5
Molecular FormulaC27H24O8
Molecular Weight476.481
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C27H24O8/c1-15-24(16-6-8-18(30-2)9-7-16)25(28)20-11-10-19(14-21(20)34-15)35-27(29)17-12-22(31-3)26(33-5)23(13-17)32-4/h6-14H,1-5H3
InChIKeyKSDLVUKNRVCNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS 618389-08-5): Synthetic Formononetin 7-O-Ester for Isoflavonoid Research


3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS 618389-08-5) is a fully synthetic isoflavonoid derivative belonging to the formononetin analog class [1]. It is prepared by O-acylation of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one with 3,4,5-trimethoxybenzoyl chloride (trimethylgalloyl chloride) [1]. The compound features a chromen-4-one core substituted at C-7 with a 3,4,5-trimethoxybenzoate ester, yielding a molecular formula of C27H24O8 and a molecular weight of 476.48 Da [2]. Its calculated octanol-water partition coefficient (LogP) is 4.8, with 8 hydrogen-bond acceptor atoms and zero hydrogen-bond donor atoms [2]. This physicochemical profile distinguishes it from the parent formononetin and from other 7-O-acyl analogs within the same synthetic series.

Why 7-O-Acyl Formononetin Analogs Cannot Be Interchanged: The Critical Role of the 3,4,5-Trimethoxybenzoyl Moiety


Formononetin 7-O-acyl derivatives share a common isoflavone scaffold but differ profoundly in the acyl substituent introduced at the C-7 hydroxyl [1]. Within the Bondarenko et al. (2003) series, the acyl group ranges from 3,4,5-trimethoxybenzoyl (compound 9), 3,4-dimethoxybenzoyl (compound 10), 3-phenylacryloyl (compound 12), methanesulfonyl, and carbamoyl variants [1]. These structural differences translate into distinct melting points, LogP values, hydrogen-bonding capacities, and steric bulk that directly affect solid-state handling, solubility, membrane permeability, and molecular recognition [1][2]. The 3,4,5-trimethoxybenzoyl moiety is specifically recognized as a privileged tubulin-binding pharmacophore and estrogen receptor-α interaction motif in medicinal chemistry [3][4]. Generic substitution with a 3,4-dimethoxybenzoyl or unsubstituted benzoyl analog risks altering these key molecular recognition features and the compound's pharmacokinetic profile, rendering cross-experiment reproducibility unreliable without explicit characterization.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate vs. Closest Analogs


Melting Point Elevation vs. the 3,4-Dimethoxybenzoate Analog: Solid-State and Purity Implications

The target compound (9) exhibits a melting point of 218–219 °C (propan-2-ol:DMF), which is 21 °C higher than that of its direct 3,4-dimethoxybenzoyl analog, compound 10 (mp 197–198 °C, propan-2-ol) [1]. This elevated melting point reflects stronger intermolecular interactions in the solid state attributable to the additional 5-methoxy substituent on the benzoyl ring. A higher and sharper melting point is a practical quality indicator useful for identity confirmation and purity assessment during procurement [1].

Isoflavonoid chemistry Solid-state characterization Purity analysis

Hydrogen-Bond Acceptor Count Increase Relative to 3,4-Dimethoxybenzoyl and Parent Scaffold

The target compound contains 8 hydrogen-bond acceptor (HBA) atoms compared to 7 for the 3,4-dimethoxybenzoate analog (compound 10) and 4 for parent formononetin [1][2]. The additional HBA arises from the third methoxy oxygen on the 3,4,5-trimethoxybenzoyl ring. This increase in HBA count, combined with a LogP of 4.8 and zero H-bond donors, confers a distinct pharmacokinetic and target-binding signature [2].

Drug-likeness Ligand efficiency Computational chemistry

Structural Affiliation with the 3,4,5-Trimethoxybenzoyl Pharmacophore: Tubulin Polymerization and ERα Binding Potential

The 3,4,5-trimethoxybenzoyl group is a validated pharmacophore for tubulin polymerization inhibition and estrogen receptor-α (ERα) antagonism [1][2]. Natural phenolic-3,4,5-trimethoxybenzoates have demonstrated MM/PBSA binding free energies between –131 and –151 kJ/mol toward ERα in computational studies [1]. In contrast, the 3,4-dimethoxybenzoyl analog (compound 10) lacks the third methoxy substituent that completes the trimethoxyphenyl motif and is not associated with this pharmacophore profile [3].

Tubulin inhibition Estrogen receptor alpha Anticancer drug design

Formononetin Derivative Patent Landscape: Acylated Isoflavonoids as Anti-Tumor Agents

Chinese patent CN-110156735-B (granted 2023-05-12) explicitly claims formononetin derivatives as anti-tumor drugs, with the structural formula encompassing 7-O-acylated analogs [1]. The target compound falls within this claimed structural space. In contrast, simpler non-acylated formononetin and its natural glycosides (e.g., ononin) are not covered by this specific composition-of-matter claim, giving compound 9 a distinct patent-associated relevance for translational research groups pursuing IP-protected isoflavonoid-based anticancer agents [1].

Patent landscape Freedom-to-operate Anticancer isoflavonoids

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate Based on Quantitative Differentiation


Isoflavonoid Structure-Activity Relationship (SAR) Libraries Targeting Tubulin or Estrogen Receptor Alpha

Compound 9 is the only analog in the Bondarenko et al. (2003) formononetin series that incorporates a 3,4,5-trimethoxybenzoyl pharmacophore at C-7 [1]. This moiety is associated with tubulin polymerization inhibition and ERα binding [2][3]. For screening programs interrogating isoflavonoid scaffolds against these targets, compound 9 should be prioritized as the trimethoxy-bearing representative, with compound 10 serving as the matched 3,4-dimethoxy control and compound 12 as the phenylacryloyl negative control for acyl-group pharmacophore dissection [1].

Analytical Reference Standard for 7-O-Acyl Isoflavonoid Purity and Identity Testing

With a well-defined melting point of 218–219 °C and full PMR spectroscopic characterization (300 MHz, DMSO-d6) available from the primary synthesis literature [1], compound 9 serves as a suitable reference standard for HPLC purity calibration and melting point verification of 7-O-acyl isoflavonoid batches. Its 21 °C melting point elevation over the 3,4-dimethoxy analog (compound 10) provides a clear discriminatory endpoint [1].

Computational Drug Design and Docking Studies Involving 3,4,5-Trimethoxybenzoate Derivatives

Recent computational work by Ritmaleni et al. (2026) has established that natural phenolic-3,4,5-trimethoxybenzoates exhibit favorable MM/PBSA binding free energies (–131 to –151 kJ/mol) toward ERα [2]. Compound 9 extends this chemical space to the isoflavonoid scaffold, combining the chromen-4-one core with the trimethoxybenzoyl ester. This dual-feature structure makes it a candidate for molecular docking and molecular dynamics investigations that probe the combinatorial contribution of both moieties to target engagement [2].

Patent-Backed Formononetin Derivative Development Programs

For research organizations pursuing patent-protected isoflavonoid anticancer agents, compound 9 falls within the structural scope of CN-110156735-B, which claims formononetin derivatives for anti-tumor applications [4]. This provides a defined IP landscape that may be leveraged for lead optimization programs seeking composition-of-matter protection distinct from unmodified natural formononetin [4].

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